molecular formula C13H20N2O B1599946 (2-Morpholin-4-YL-1-phenylethyl)methylamine CAS No. 863204-01-7

(2-Morpholin-4-YL-1-phenylethyl)methylamine

Cat. No.: B1599946
CAS No.: 863204-01-7
M. Wt: 220.31 g/mol
InChI Key: FMZRRIHWLOAPQX-UHFFFAOYSA-N
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Description

(2-Morpholin-4-YL-1-phenylethyl)methylamine is an organic compound with the molecular formula C13H20N2O. It is a derivative of morpholine and phenylethylamine, featuring a morpholine ring attached to a phenylethylamine backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Morpholin-4-YL-1-phenylethyl)methylamine typically involves the reaction of morpholine with phenylethylamine derivatives. One common method includes the alkylation of morpholine with a suitable phenylethylamine precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production. Purification steps, such as recrystallization or chromatography, are used to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

(2-Morpholin-4-YL-1-phenylethyl)methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

(2-Morpholin-4-YL-1-phenylethyl)methylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Morpholin-4-YL-1-phenylethyl)methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-2-(4-morpholinyl)-1-phenylethanamine
  • 4-Morpholineethanamine, N-methyl-α-phenyl-
  • Methyl (2-morpholin-4-yl-1-phenylethyl)amine

Uniqueness

(2-Morpholin-4-YL-1-phenylethyl)methylamine is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-methyl-2-morpholin-4-yl-1-phenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-14-13(12-5-3-2-4-6-12)11-15-7-9-16-10-8-15/h2-6,13-14H,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMZRRIHWLOAPQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CN1CCOCC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80408924
Record name N-Methyl-2-(morpholin-4-yl)-1-phenylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863204-01-7
Record name N-Methyl-2-(morpholin-4-yl)-1-phenylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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